molecular formula C21H24N2O3S B11251676 N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B11251676
M. Wt: 384.5 g/mol
InChI Key: YVHOIGZSQJPPQG-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry . This particular compound features a unique structure that combines a quinoline moiety with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multiple steps. One common method includes the use of a quinoline-based dendrimer-like ionic liquid as a catalyst. The reaction conditions are generally mild, and the process involves a cooperative vinylogous anomeric-based oxidation mechanism . The synthesis can be achieved in short reaction times with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can be used to modify the quinoline moiety.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could result in more saturated quinoline structures.

Scientific Research Applications

N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are involved in various metabolic pathways . This inhibition can lead to therapeutic effects, such as antibacterial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-isopropylphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its combination of a quinoline moiety with a sulfonamide group This structure allows it to exhibit a broader range of biological activities compared to simpler sulfonamides

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-14(2)15-5-8-18(9-6-15)22-27(25,26)19-12-16-4-3-11-23-20(24)10-7-17(13-19)21(16)23/h5-6,8-9,12-14,22H,3-4,7,10-11H2,1-2H3

InChI Key

YVHOIGZSQJPPQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3

Origin of Product

United States

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